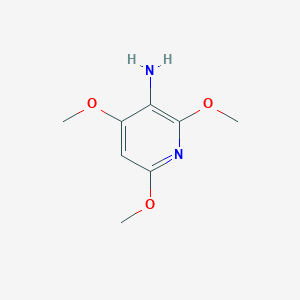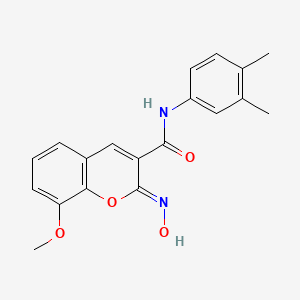
5-bromo-4-cloro-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-1H-indole is a halogenated indole derivative, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-1H-indole has several applications in scientific research, including:
Mecanismo De Acción
Target of Action
5-Bromo-4-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5-bromo-4-chloro-1H-indole, may interact with their targets to induce a range of changes.
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-bromo-4-chloro-1H-indole may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-1H-indole interacts with multiple receptors, making it a valuable treatment option . It is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .
Cellular Effects
The application of 5-Bromo-4-chloro-1H-indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
Molecular Mechanism
5-Bromo-4-chloro-1H-indole binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and chlorine under controlled conditions. For instance, indole can be brominated using bromine in acetic acid, followed by chlorination with chlorine gas or a chlorinating agent like thionyl chloride .
Industrial Production Methods
Industrial production of 5-bromo-4-chloro-1H-indole may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry approaches can make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: The presence of halogens makes the indole ring more reactive towards electrophiles.
Nucleophilic substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The indole ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine, chlorine, and other electrophiles in the presence of catalysts.
Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted indoles: Various substituted indoles can be formed depending on the reagents and conditions used.
Oxidized or reduced derivatives: Different oxidation states of the indole ring can be achieved.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the chlorine atom, making it less reactive in certain reactions.
4-Chloroindole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Bromo-4-fluoro-1H-indole: Substitution of chlorine with fluorine alters its chemical properties and reactivity.
Uniqueness
The combination of these halogens enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .
Propiedades
IUPAC Name |
5-bromo-4-chloro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHJTELEAIHBJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)



![4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2390031.png)
![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)




![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)
![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)
